The Structural and Functional Landscape of Caffeoyltryptophan: A Technical Guide
The Structural and Functional Landscape of Caffeoyltryptophan: A Technical Guide
Abstract
Caffeoyltryptophan, a naturally occurring phenolic amide, has garnered significant interest within the scientific community for its diverse biological activities. This document provides a comprehensive technical overview of Caffeoyltryptophan, detailing its chemical structure, synthesis, and key biological functions. It summarizes quantitative data from pivotal studies and presents detailed experimental protocols for its synthesis and biological evaluation. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this compound in their work.
Core Structure and Chemical Identity
Caffeoyltryptophan, also known as Javamide-II, is a conjugate formed by an amide linkage between the carboxylic acid group of caffeic acid and the amino group of L-tryptophan. The IUPAC name for this molecule is (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(1H-indol-3-yl)propanoic acid[1]. This structure combines the antioxidant properties of a catechol-containing phenolic acid with the biological recognition of an essential amino acid.
| Identifier | Value |
| Molecular Formula | C₂₀H₁₈N₂O₅[1] |
| Molecular Weight | 366.4 g/mol [1] |
| CAS Number | 109163-69-1[1] |
| IUPAC Name | (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(1H-indol-3-yl)propanoic acid[1] |
| SMILES | C1=CC=C2C(=C1)C(=CN2)C--INVALID-LINK--NC(=O)/C=C/C3=CC(=C(C=C3)O)O |
| InChI Key | XITPERBRJNUFSB-BVBGJJFLSA-N |
Biological Activity and Quantitative Data
Caffeoyltryptophan exhibits several noteworthy biological activities, primarily related to metabolic regulation. It has been identified as an inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2) and has demonstrated effects on adipogenesis and glucose metabolism.
Table 2.1: Sirtuin Inhibition Data
Quantitative analysis has determined the inhibitory potency of Caffeoyltryptophan against SIRT1 and SIRT2, key enzymes in cellular regulation.
| Target | Parameter | Value | Reference |
| SIRT1 | IC₅₀ | 34 µM | --INVALID-LINK-- |
| SIRT2 | IC₅₀ | 8.7 µM | --INVALID-LINK-- |
Table 2.2: Sirtuin 2 Inhibition Kinetics
Kinetic studies reveal the mechanism of SIRT2 inhibition by Caffeoyltryptophan.
| Parameter | Value | Inhibition Type vs. Substrate | Reference |
| Kᵢ | 9.8 µM | Non-competitive vs. NAD⁺ | --INVALID-LINK-- |
| Kᵢ | 5.3 µM | Competitive vs. Peptide Substrate | --INVALID-LINK-- |
Table 2.3: In Vivo Metabolic Study Data
Animal studies have been conducted to assess the effect of Caffeoyltryptophan on glucose tolerance.
| Study Type | Species | Dosage | Outcome | Reference |
| Oral Glucose Tolerance Test | Mouse | 30 mg/kg/day (i.p.) for 1 week | Reduced blood glucose levels | --INVALID-LINK-- |
Experimental Protocols
This section provides detailed methodologies for the chemical synthesis and biological evaluation of Caffeoyltryptophan.
Chemical Synthesis and Characterization
The synthesis of Caffeoyltryptophan is typically achieved via amide bond formation between caffeic acid and L-tryptophan.
Objective: To chemically synthesize N-Caffeoyl-L-tryptophan.
Materials:
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Caffeic Acid
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L-Tryptophan methyl ester hydrochloride
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Coupling Agent: N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC)
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Additive: 1-Hydroxybenzotriazole (HOBt)
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Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
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Solvent: Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
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Ethyl acetate
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Hexanes
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Aqueous HCl (e.g., 1M)
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Saturated aqueous NaHCO₃
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Brine
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Anhydrous MgSO₄ or Na₂SO₄
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For deprotection (if using methyl ester): Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water
Protocol:
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Activation of Caffeic Acid: Dissolve caffeic acid (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF. Cool the solution to 0°C in an ice bath. Add DIC (1.1 equivalents) dropwise and stir the mixture at 0°C for 30 minutes.
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Coupling Reaction: In a separate flask, dissolve L-tryptophan methyl ester hydrochloride (1 equivalent) in anhydrous DMF and add DIPEA (2.5 equivalents). Add this solution to the activated caffeic acid mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purification of Ester: Purify the crude Caffeoyltryptophan methyl ester using silica gel column chromatography.
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Saponification (Deprotection): Dissolve the purified ester in a mixture of THF and water. Add LiOH (1.5 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
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Final Work-up and Purification: Acidify the mixture with 1M HCl to pH 2-3 and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the final product, Caffeoyltryptophan, by preparative reverse-phase HPLC.
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Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Figure 1. Workflow for the chemical synthesis of Caffeoyltryptophan.
Sirtuin Inhibition Assay
This fluorometric assay quantifies the inhibitory effect of Caffeoyltryptophan on SIRT1/2 activity.
Objective: To measure the IC₅₀ of Caffeoyltryptophan for SIRT1 and SIRT2.
Materials:
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Recombinant human SIRT1 or SIRT2 enzyme
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Fluorogenic acetylated peptide substrate
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NAD⁺
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Developer solution
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Assay Buffer (e.g., Tris-HCl, pH 8.0, containing NaCl and a reducing agent)
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Caffeoyltryptophan (dissolved in DMSO)
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96-well black microplates
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Fluorometric plate reader (Excitation: 350-360 nm, Emission: 450-460 nm)
Protocol:
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Reagent Preparation: Prepare serial dilutions of Caffeoyltryptophan in assay buffer. Prepare working solutions of SIRT1/2 enzyme, peptide substrate, and NAD⁺ in assay buffer.
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Reaction Setup: To each well of a 96-well plate, add the assay buffer. Add the Caffeoyltryptophan dilutions (or DMSO for control). Add the SIRT1 or SIRT2 enzyme to all wells except the 'no enzyme' control.
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Incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
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Initiate Reaction: Start the deacetylation reaction by adding a mixture of the fluorogenic peptide substrate and NAD⁺ to all wells.
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Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes.
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Develop Signal: Stop the reaction and develop the fluorescent signal by adding the developer solution to each well. Incubate at 37°C for 15 minutes.
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Measurement: Read the fluorescence intensity using a plate reader.
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Data Analysis: Subtract the background fluorescence ('no enzyme' control). Plot the percentage of inhibition against the logarithm of the Caffeoyltryptophan concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Adipogenesis Differentiation Assay
This protocol details the induction and assessment of adipogenesis in 3T3-L1 preadipocytes.
Objective: To assess the effect of Caffeoyltryptophan on adipocyte differentiation.
Materials:
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3T3-L1 preadipocyte cell line
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DMEM with 10% Bovine Calf Serum (Growth Medium)
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DMEM with 10% Fetal Bovine Serum (FBS)
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Differentiation Cocktail (MDI): 0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin in DMEM with 10% FBS
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Insulin Medium: 10 µg/mL Insulin in DMEM with 10% FBS
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Caffeoyltryptophan
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Phosphate-Buffered Saline (PBS)
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Formalin (10%)
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Oil Red O staining solution
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Isopropanol
Protocol:
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Cell Seeding: Seed 3T3-L1 cells in a multi-well plate and grow to confluence in Growth Medium.
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Post-Confluence Arrest: Two days after reaching confluence (Day 0), switch the medium to the Differentiation Cocktail (MDI), with or without various concentrations of Caffeoyltryptophan.
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Induction Period: After 2-3 days (Day 2/3), replace the medium with Insulin Medium, with or without Caffeoyltryptophan.
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Maturation: After another 2 days (Day 4/5), replace the medium with DMEM containing 10% FBS (with or without Caffeoyltryptophan) and continue to culture for several more days, changing the medium every 2 days. Differentiation is typically complete by Day 8-10.
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Oil Red O Staining:
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Wash the differentiated cells with PBS.
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Fix the cells with 10% formalin for 1 hour.
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Wash with water and then with 60% isopropanol.
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Stain the cells with Oil Red O working solution for 20-30 minutes to visualize lipid droplets.
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Wash extensively with water.
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Quantification:
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Visually assess differentiation under a microscope.
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For quantitative analysis, elute the stain from the cells by adding isopropanol to each well.
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Measure the absorbance of the eluate at ~510 nm in a plate reader.
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Signaling Pathways
Caffeoyltryptophan has been shown to enhance adipogenic differentiation in 3T3-L1 cells. This process involves the MEK/ERK signaling pathway and SIRT1, which converge on the master regulators of adipogenesis, PPARγ and C/EBPα.
Figure 2. Proposed signaling pathway for Caffeoyltryptophan in adipogenesis.
